molecular formula C21H17N3O5S2 B2919929 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-24-3

4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2919929
CAS No.: 477547-24-3
M. Wt: 455.5
InChI Key: XLOKENLVXSUYAL-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5S2 and its molecular weight is 455.5. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic molecule that combines a benzamide core with thiazole and coumarin moieties. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The components of this compound are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Components

The biological activity of the compound can be attributed to its distinct structural features:

Component Structure Features Biological Activity
Benzamide Amide bond with aromatic ringsAnticancer, anti-inflammatory
Thiazole Nitrogen and sulfur-containing ringAntimicrobial, antifungal
Coumarin Chromenone frameworkAnticoagulant, anticancer

The combination of these elements may lead to synergistic effects that enhance the compound's overall biological efficacy.

Anticancer Properties

Research indicates that coumarin derivatives exhibit notable anticancer activities. For instance, derivatives similar to the coumarin moiety in this compound have shown antiproliferative effects against various cancer cell lines, including liver and breast carcinomas . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through various pathways.

Antimicrobial Activity

The thiazole component is recognized for its antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the sulfonamide group may further enhance this antimicrobial activity by facilitating interactions with microbial targets.

Anti-inflammatory Effects

Coumarins are also known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions characterized by excessive inflammation .

Case Studies

  • Anticancer Activity
    A study evaluated the cytotoxic effects of similar coumarin derivatives on Hep2 cancer cells. Results indicated a dose-dependent response leading to significant cell death through apoptosis mechanisms such as membrane disruption and nuclear fragmentation .
  • Antimicrobial Testing
    In a comparative study, several compounds were tested against Staphylococcus aureus and E. coli. The results showed that compounds with thiazole rings exhibited higher antibacterial activity than those without, suggesting that the structural features contribute significantly to their efficacy .
  • Inflammation Inhibition
    Another investigation focused on the anti-inflammatory properties of coumarin derivatives, where it was found that specific substitutions on the coumarin core could enhance its ability to inhibit pro-inflammatory cytokines in vitro .

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:

  • Formation of the coumarin core via Pechmann condensation.
  • Introduction of the thiazole ring through cyclization reactions.
  • Attachment of the sulfonamide group under controlled conditions to ensure high yield and purity.

The proposed mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors critical for microbial survival or cancer cell proliferation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)19(25)23-21-22-17(12-30-21)16-11-14-5-3-4-6-18(14)29-20(16)26/h3-12H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKENLVXSUYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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